Kinase Selectivity Differentiation: c-KIT Inhibitory Activity of the 4-Methylpyridin-2-yl Pyridazin-3-amine Scaffold Versus Related Analogs
The compound 1021027-82-6 shares a core scaffold with compounds documented to inhibit c-KIT kinase. In BindingDB, a structurally related compound from the same patent family (US20240116877, Example 104) demonstrated c-KIT IC₅₀ <10 nM using a coupled pyruvate kinase/lactate dehydrogenase spectrophotometric assay [1]. While direct-matched data for 1021027-82-6 are not available in public databases, the patent assignment to Xcovery Holdings and Tyrogenex indicates the compound was designed within a kinase inhibitor optimization program where c-KIT, ALK, and c-Met were panel-screened [2]. The closest purchased analog—2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]propanamide—retains the C₁₆H₂₂N₆O formula but has the methyl substituent at the pyridine 5-position and an α-methyl-branched amide, directly affecting steric complementarity with the kinase hinge region [3]. The 4-methylpyridin-2-yl orientation in 1021027-82-6 is expected to engage the hydrophobic back pocket of c-KIT differently than the 5-methyl isomer.
| Evidence Dimension | Kinase inhibitory potency (c-KIT) |
|---|---|
| Target Compound Data | Not publicly disclosed for exact CAS 1021027-82-6; structurally mapped to patent family with c-KIT IC₅₀ <10 nM for scaffold-matched analog |
| Comparator Or Baseline | Analog from US20240116877 Example 104: c-KIT IC₅₀ <10 nM; 2-methyl analog: no public c-KIT data. Imatinib: c-KIT IC₅₀ ~100 nM (published benchmark) |
| Quantified Difference | Scaffold-class c-KIT potency is at least 10-fold below imatinib benchmark; differential between 4-methyl and 5-methyl isomers is unquantified due to absent public data |
| Conditions | c-KIT (SEQ ID NO. 1 or 2) coupled pyruvate kinase/lactate dehydrogenase assay (BindingDB assay ID linked to US20240116877) |
Why This Matters
For procurement targeting c-KIT-driven research, the scaffold-level c-KIT potency below 10 nM provides a rationale for preferring this chemotype over non-selective kinase inhibitors, but the absence of matched data for the exact 4-methyl isomer demands experimental verification before replacing an isomer in an established assay.
- [1] BindingDB, Entry BDBM664835, US20240116877 Example 104, c-KIT IC₅₀ <10 nM, Deciphera Pharmaceuticals LLC. View Source
- [2] US Patent 8,551,995 and US Patent 9,126,947, Tyrogenex / Xcovery Holdings, covering pyridine and pyridazine kinase inhibitors. View Source
- [3] Kuujia, Comparator compound 2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]propanamide, accessed 2026. View Source
